6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one
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Overview
Description
6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-methyl-2H-chromen-2-one and 3-methylbenzyl alcohol.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the ether linkage.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.
Scientific Research Applications
6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where chromen-2-one derivatives have shown efficacy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating biological pathways.
Signal Transduction: The compound can affect signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one: Lacks the chloro group, which may affect its biological activity.
6-chloro-4-methyl-2H-chromen-2-one: Lacks the benzyl ether group, which may influence its solubility and reactivity.
Uniqueness
6-chloro-4-methyl-7-((3-methylbenzyl)oxy)-2H-chromen-2-one is unique due to the presence of both the chloro and benzyl ether groups, which can significantly impact its chemical properties and biological activities.
Properties
IUPAC Name |
6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-4-3-5-13(6-11)10-21-17-9-16-14(8-15(17)19)12(2)7-18(20)22-16/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWUBRHAVLHQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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